molecular formula C17H23NO4 B1276585 Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid CAS No. 270596-44-6

Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid

Cat. No. B1276585
CAS RN: 270596-44-6
M. Wt: 305.4 g/mol
InChI Key: ZEIROKVMYFFJKQ-RNVIBTMRSA-N
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Description

Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid, also known as Boc-Phe-OH, is a chiral, amino acid derived from the common amino acid phenylalanine. It is an important building block in the synthesis of peptides and proteins and is used in many different types of scientific research.

Scientific Research Applications

Synthesis and Derivative Development

  • Jacobsen's Hydrolytic Kinetic Resolution (HKR) in Synthesis : Krishnamurthy et al. (2015) describe using diethyl malonate derivatives to synthesize racemic 2-amino-5-hexenoic acid, which is then resolved to produce L- and D-enantiomers. These enantiomers, with tert-butoxycarbonyl (Boc) protection, undergo oxidation and selective conversion to create dihydroxyl compounds and halohydrins, eventually leading to the synthesis of 5-hydroxypipecolic acid derivatives (Krishnamurthy et al., 2015).

  • Development of Bicyclic β-Turn Mimetics : Gu et al. (2003) synthesized (2S,3S)- and (2R,3R)-2-amino-3-phenyl-5-hexenoic acids on a large scale using Ni(II)-complexes. These acids were integral in creating [4,3,0]-bicyclic β-turn mimetics, showcasing a method for introducing side chain groups into these compounds with specific chiralities (Gu et al., 2003).

Peptide Synthesis and Applications

  • Native Chemical Ligation at Phenylalanine : Crich and Banerjee (2007) developed a method for synthesizing erythro-N-Boc-β-mercapto-l-phenylalanine, enabling native chemical ligation at phenylalanine. This process includes capping a tetrapeptide with the N-Boc amino acid and is applied in the synthesis of complex peptides (Crich & Banerjee, 2007).

  • Synthesis of Redox Derivatives of Lysine and Related Peptides : Peek et al. (2009) synthesized Boc-L-Lysine derivatives and peptides containing electron donor 10H-phenothiazine or tris(2,2'-bipyridine)ruthenium(II), indicating the potential of these derivatives in creating light-harvesting proteins and molecular electronic devices (Peek et al., 2009).

Advanced Methodologies in Synthesis

  • Efficient N-tert-Butoxycarbonylation of Amines : Heydari et al. (2007) explored the use of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, achieving efficient and selective synthesis of N-Boc derivatives. This method is significant in peptide synthesis, emphasizing the relevance of Boc-protected amino acids (Heydari et al., 2007).

  • Electrophilic Amination using N-Boc-O-tosyl Hydroxylamine : Baburaj and Thambidurai (2012) demonstrated the synthesis of terminal tert-butyloxycarbonyl protected hydrazino acids through electrophilic amination, using N-Boc-O-tosyl hydroxylamine. This method is useful for creating modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).

Mechanism of Action

Target of Action

It is known that boc-protected amino acids are commonly used in peptide synthesis .

Mode of Action

Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is a Boc-protected amino acid. The Boc group serves as a protective group for the amino group during peptide synthesis . The Boc group can be removed under acidic conditions, revealing the free amino group for peptide bond formation .

Biochemical Pathways

It’s known that boc-protected amino acids play a crucial role in solid-phase peptide synthesis (spps), a common method for preparing peptides .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide synthesis is complete, the Boc group can be removed to yield the desired peptide .

Action Environment

The action of this compound is typically carried out in a controlled laboratory environment. Factors such as pH, temperature, and the presence of other reactants can influence the efficacy and stability of the compound. For instance, a high-temperature environment can facilitate the deprotection of Boc-protected amino acids .

properties

IUPAC Name

(E,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-14(12-15(19)20)11-7-10-13-8-5-4-6-9-13/h4-10,14H,11-12H2,1-3H3,(H,18,21)(H,19,20)/b10-7+/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIROKVMYFFJKQ-RNVIBTMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C/C=C/C1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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